6-chloro-2,3,4-trimethyl-2H-pyrazolo[3,4-b]pyridine
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Overview
Description
6-Chloro-2,3,4-trimethyl-2H-pyrazolo[3,4-b]pyridine is a heterocyclic aromatic compound belonging to the pyrazolo[3,4-b]pyridine family This compound features a pyrazole ring fused to a pyridine ring, with chlorine and methyl groups attached at specific positions
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6-chloro-2,3,4-trimethyl-2H-pyrazolo[3,4-b]pyridine typically involves multi-step reactions starting from readily available precursors. One common approach is the cyclization of appropriately substituted hydrazines with α-haloketones or α-haloaldehydes under acidic or basic conditions. The reaction conditions, such as temperature, solvent, and catalyst, are carefully controlled to ensure the formation of the desired product.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions using continuous flow reactors or batch processes. The choice of method depends on factors such as cost, scalability, and environmental impact. Process optimization is crucial to achieve high yields and purity while minimizing waste and energy consumption.
Chemical Reactions Analysis
Types of Reactions: 6-Chloro-2,3,4-trimethyl-2H-pyrazolo[3,4-b]pyridine can undergo various chemical reactions, including oxidation, reduction, substitution, and coupling reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using alkyl halides or amines.
Coupling Reactions: Palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura coupling, are employed to introduce various substituents.
Major Products Formed: The reactions can yield a range of products, including oxidized derivatives, reduced forms, substituted analogs, and coupled products, depending on the reagents and conditions used.
Scientific Research Applications
Chemistry: In chemistry, 6-chloro-2,3,4-trimethyl-2H-pyrazolo[3,4-b]pyridine serves as a versatile intermediate for the synthesis of more complex molecules
Biology: This compound has shown potential as a biological probe or inhibitor in various biological assays. Its ability to interact with specific enzymes or receptors makes it useful in studying biological processes and developing new therapeutic agents.
Medicine: In medicinal chemistry, this compound is explored for its pharmacological properties. It may be used as a lead compound in drug discovery, targeting diseases such as cancer, inflammation, and neurological disorders.
Industry: The compound's unique properties make it suitable for applications in materials science, such as the development of new polymers or coatings. Its stability and reactivity can be harnessed to create innovative industrial products.
Mechanism of Action
The mechanism by which 6-chloro-2,3,4-trimethyl-2H-pyrazolo[3,4-b]pyridine exerts its effects depends on its molecular targets and pathways. For example, if used as a kinase inhibitor, it may bind to the ATP-binding site of the kinase, preventing its activation and subsequent signaling pathways. The specific molecular targets and pathways involved would vary based on the biological or chemical context in which the compound is used.
Comparison with Similar Compounds
2,3,4-trimethyl-2H-pyrazolo[3,4-b]pyridine
6-chloro-2H-pyrazolo[3,4-b]pyridine
2,3,4-trimethyl-6-chloropyridine
Uniqueness: 6-Chloro-2,3,4-trimethyl-2H-pyrazolo[3,4-b]pyridine stands out due to its specific substitution pattern, which influences its reactivity and biological activity. The presence of the chlorine atom at the 6-position and the methyl groups at the 2, 3, and 4 positions contribute to its unique properties compared to similar compounds.
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Properties
IUPAC Name |
6-chloro-2,3,4-trimethylpyrazolo[3,4-b]pyridine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10ClN3/c1-5-4-7(10)11-9-8(5)6(2)13(3)12-9/h4H,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BQURHIRSGPHTCB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC2=NN(C(=C12)C)C)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10ClN3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
195.65 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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